3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, followed by functionalization at specific positions.
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable amines under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Amination and Carboxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the molecule with others, depending on the desired modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, ammonia, and other nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine core.
Scientific Research Applications
3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxylic acid: Similar core structure but lacks the benzyloxy and amino groups.
8-aminoimidazo[1,2-a]pyridine: Similar structure but without the benzyloxy and carboxylic acid functionalities.
Uniqueness
3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes, while the amino and carboxylic acid groups provide sites for further chemical modification and interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to drug discovery.
Properties
CAS No. |
1515755-97-1 |
---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.3 |
Purity |
95 |
Origin of Product |
United States |
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